
pentasodium;tetracarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentasodium tetracarbonate can be synthesized through the reaction of sodium carbonate with carbon dioxide under controlled conditions. The reaction typically involves the following steps:
- Dissolving sodium carbonate in water to form a solution.
- Bubbling carbon dioxide gas through the solution to form sodium bicarbonate.
- Further reaction of sodium bicarbonate with additional sodium carbonate to form pentasodium tetracarbonate .
Industrial Production Methods
In industrial settings, pentasodium tetracarbonate is produced using large-scale reactors where sodium carbonate and carbon dioxide are reacted under controlled temperature and pressure conditions. The resulting product is then purified and dried to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
Pentasodium tetracarbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where one or more sodium ions are replaced by other cations.
Common Reagents and Conditions
Common reagents used in reactions with pentasodium tetracarbonate include acids, bases, and oxidizing agents. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving pentasodium tetracarbonate depend on the specific reaction conditions and reagents used. For example, reacting it with acids can produce carbon dioxide and water, while reacting it with bases can produce various sodium salts .
Wissenschaftliche Forschungsanwendungen
Pentasodium tetracarbonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a buffering agent in analytical chemistry.
Biology: It is used in biological research to study the effects of carbonate compounds on biological systems.
Medicine: It is used in medical research to develop new drugs and treatments that involve carbonate compounds.
Wirkmechanismus
The mechanism of action of pentasodium tetracarbonate involves its ability to act as a buffering agent, maintaining the pH of solutions within a specific range. It achieves this by reacting with acids and bases to neutralize them, thereby stabilizing the pH. The molecular targets and pathways involved in its buffering action include the carbonate and bicarbonate ions, which interact with hydrogen ions to regulate pH levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to pentasodium tetracarbonate include:
Sodium carbonate: A common industrial chemical used in glass manufacturing and as a cleaning agent.
Sodium bicarbonate:
Sodium tripolyphosphate: Used in detergents and water treatment.
Uniqueness
Pentasodium tetracarbonate is unique due to its specific molecular structure, which allows it to act as an effective buffering agent in various applications. Its ability to maintain pH levels and react with a wide range of reagents makes it a versatile compound in both scientific research and industrial processes .
Eigenschaften
CAS-Nummer |
13363-41-2 |
|---|---|
Molekularformel |
C4Na5O12-3 |
Molekulargewicht |
354.98 g/mol |
IUPAC-Name |
pentasodium;tetracarbonate |
InChI |
InChI=1S/4CH2O3.5Na/c4*2-1(3)4;;;;;/h4*(H2,2,3,4);;;;;/q;;;;5*+1/p-8 |
InChI-Schlüssel |
UDASTQITUCAQRU-UHFFFAOYSA-F |
Kanonische SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


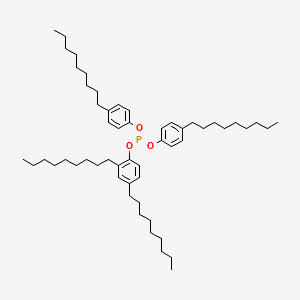
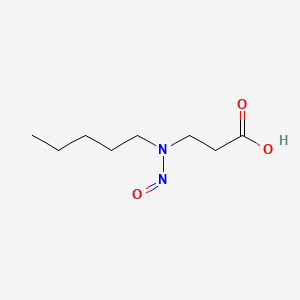
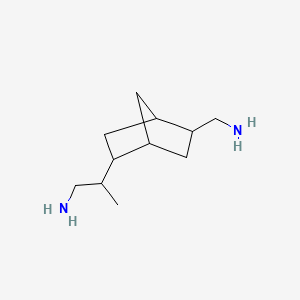
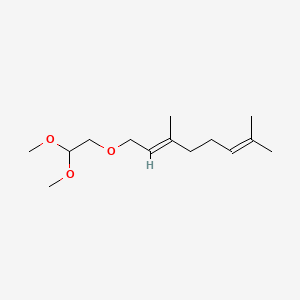
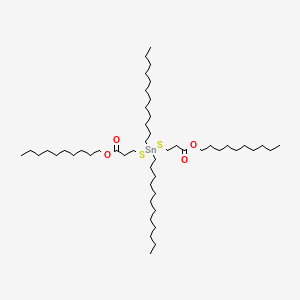


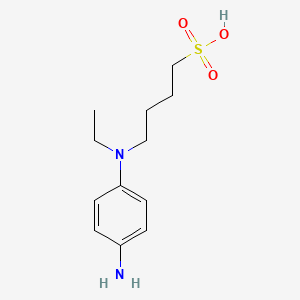
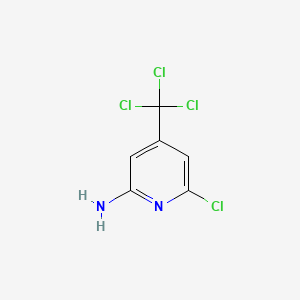

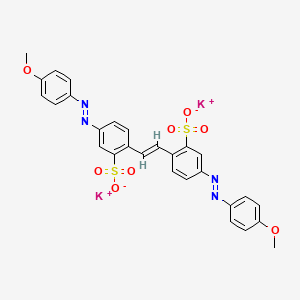
![2-[(Diethylamino)methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B15178580.png)
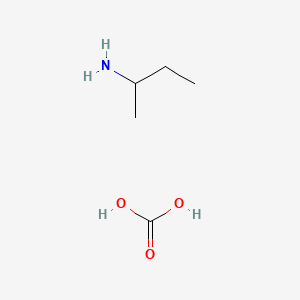
![Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-)](/img/structure/B15178590.png)
